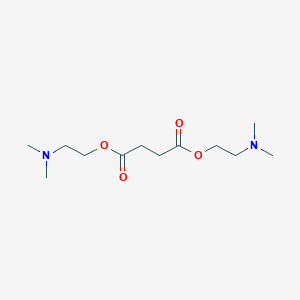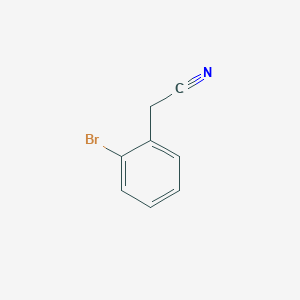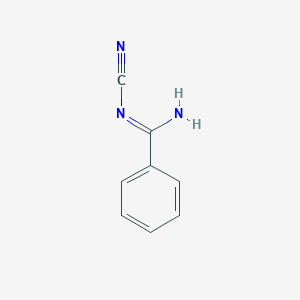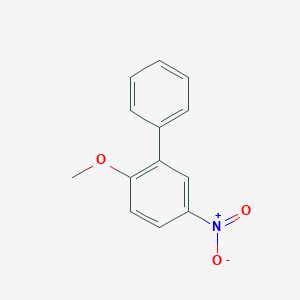
2-phenyl-4h-chromene-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-4h-chromene-4-thione is an organic compound belonging to the class of benzopyrans Benzopyrans are polycyclic compounds that consist of a benzene ring fused to a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4h-chromene-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with thiourea in the presence of a base, such as sodium hydroxide, to yield the desired thione compound. The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-phenyl-4h-chromene-4-thione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group can yield the corresponding thiol or sulfide, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Sodium borohydride; reactions are often performed in ethanol or methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups; reactions are conducted under acidic or basic conditions depending on the desired substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
2-phenyl-4h-chromene-4-thione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Material Science: It is used in the synthesis of novel materials with unique optical and electronic properties.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 2-phenyl-4h-chromene-4-thione involves its interaction with cellular targets, leading to the induction of apoptosis in cancer cells. The compound is believed to inhibit specific enzymes and disrupt cellular pathways that are crucial for cancer cell survival . Additionally, its ability to generate reactive oxygen species contributes to its cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-1-benzopyran-4-one: This compound is structurally similar but lacks the thione group.
2-Phenyl-1-benzopyran-4(4H)-one: Another related compound with a ketone group instead of a thione.
Uniqueness
2-phenyl-4h-chromene-4-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets and contributes to the compound’s potential as a therapeutic agent.
Propriétés
Numéro CAS |
5465-04-3 |
|---|---|
Formule moléculaire |
C15H10OS |
Poids moléculaire |
238.31 g/mol |
Nom IUPAC |
2-phenylchromene-4-thione |
InChI |
InChI=1S/C15H10OS/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-10H |
Clé InChI |
BWAGQNPYTNMEJP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=S)C3=CC=CC=C3O2 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=S)C3=CC=CC=C3O2 |
Key on ui other cas no. |
5465-04-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


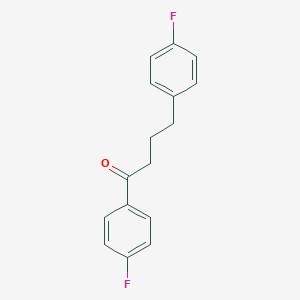
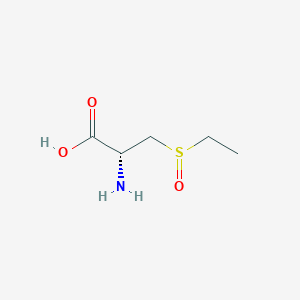
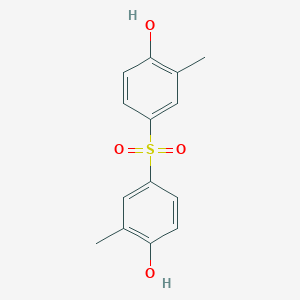
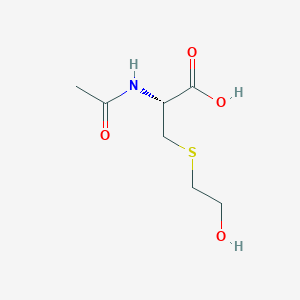
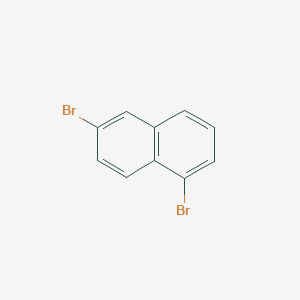

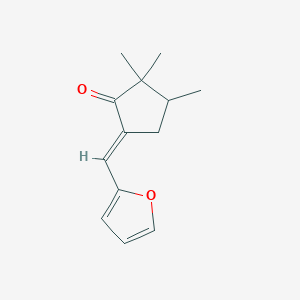
![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B96466.png)
